Iodine vs Bromine Cross-Coupling Reactivity
3-Iodoquinoline-8-carboxylic acid and its carboxamide derivative serve as superior substrates for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille) compared to their 3-bromo analogs. The C–I bond undergoes oxidative addition to Pd(0) approximately 10²–10³ times faster than the C–Br bond, enabling higher yields and broader functional group tolerance in the synthesis of 3-substituted quinoline-8-carboxamides [1].
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) |
|---|---|
| Target Compound Data | Relative rate for C–I bond: ~10²–10³ (class-level inference) |
| Comparator Or Baseline | Relative rate for C–Br bond: 1 (reference) |
| Quantified Difference | Approximately 100- to 1000-fold faster for C–I |
| Conditions | Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille) |
Why This Matters
The enhanced reactivity of the C–I bond translates to higher synthetic efficiency and broader substrate scope in library synthesis, reducing the need for forcing conditions that may compromise sensitive functional groups.
- [1] Lord, A.-M.; Mahon, M. F.; Lloyd, M. D.; Threadgill, M. D. Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. J. Med. Chem. 2009, 52 (3), 868–877. DOI: 10.1021/jm8013629. View Source
